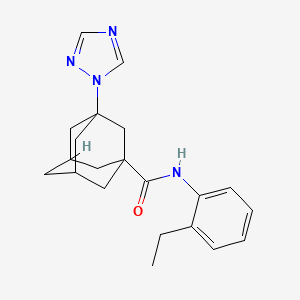

N-(2-ethylphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide

説明

Synthesis Analysis

The synthesis of related adamantane derivatives involves reactions of amines with ethyl chlorooxoacetate and oxalyl chloride in methylene chloride under mild conditions, yielding products in varied yields. For example, adamantane series amines have been reacted to produce ethyl [(adamantan-1-yl)alkylene(phenylene)amino]oxoacetates and N1,N2-bis[(adamantan-1-yl)-alkylene(phenylene)oxamides] with yields ranging from 18–60% and 72–87%, respectively (D'yachenko, Burmistrov, & Butov, 2019). These methods reflect the versatile approaches for synthesizing adamantane-based compounds, providing a foundation for generating the target molecule.

Molecular Structure Analysis

The molecular structure and electronic properties of adamantane derivatives have been extensively studied. For instance, a comprehensive investigation on 3-(adamantan-1-yl)-4-ethyl-1H-1,2,4-triazole-5(4H)thione revealed insights into its molecular structure, electronic properties, and vibrational spectra. Techniques like FT-IR, FT-Raman, and DFT/B3LYP methods were employed to compare experimental and calculated spectral data, highlighting the molecule's structural stability and reactivity potential (Al-Tamimi et al., 2014).

Chemical Reactions and Properties

Adamantane derivatives exhibit a range of chemical behaviors, including reactions with chalcogens and acetonitrile. For example, 1-(1-adamantyl)-3,4-diphenyl-1,2,4-triazol-5-ylidene reacted with CH3CN via C-H insertion, demonstrating the compound's reactivity towards nucleophilic addition. Reactions with elemental sulfur and selenium to form corresponding thiones and selenones have also been documented, underscoring the versatility and reactivity of these compounds (Korotkikh et al., 2003).

Physical Properties Analysis

The physical properties, including solubility and thermal stability of adamantane-containing compounds, have been explored. For instance, new polyamides derived from 1,3-bis[4-(4-aminophenoxy)phenyl]adamantane exhibited good solubilities in various polar solvents and demonstrated high thermal stability, with temperatures of 5% weight loss ranging from 395 to 450°C in nitrogen atmosphere (Chern, Lin, & Kao, 1998).

科学的研究の応用

Synthesis and Chemical Properties

The compound N-(2-ethylphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide is related to a class of chemicals that have been explored for their unique synthesis and chemical properties. For instance, studies on adamantane derivatives highlight the synthesis of compounds with potential biological applications and insights into their structural characteristics. Research on ethyl [(adamantan-1-yl)alkylene(phenylene)amino]oxoacetates and related oxamides demonstrates the feasibility of achieving high yields under mild conditions, suggesting a potential pathway for the synthesis of compounds including N-(2-ethylphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide (D'yachenko, Burmistrov, & Butov, 2019).

Biological Activities

Adamantane derivatives have been explored for various biological activities. A notable study on 1-adamantanecarboxamides investigated their role as selective 5-HT2 receptor antagonists, showing significant potential in therapeutic applications (Fujio et al., 2000). Furthermore, novel adamantane-isothiourea hybrids were synthesized and demonstrated in vitro antimicrobial activity and in vivo hypoglycemic activities, underscoring the diverse pharmacological potential of adamantane-based compounds (Al-Wahaibi et al., 2017).

Material Sciences and Applications

Adamantane and its derivatives are also significant in material science, contributing to the development of novel materials with unique properties. For example, adamantane was used as a core for synthesizing liquid crystalline and amorphous molecular systems, showcasing its utility in creating materials with specific thermal and optical properties (Chen et al., 1995). Another study focused on the catalytic synthesis of N-aryladamantane-1-carboxamides, presenting a methodology that could be relevant for the synthesis and functionalization of N-(2-ethylphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide (Shishkin et al., 2020).

特性

IUPAC Name |

N-(2-ethylphenyl)-3-(1,2,4-triazol-1-yl)adamantane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O/c1-2-17-5-3-4-6-18(17)24-19(26)20-8-15-7-16(9-20)11-21(10-15,12-20)25-14-22-13-23-25/h3-6,13-16H,2,7-12H2,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHDZDONWKKBGKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC=N5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N~1~-(2-Ethylphenyl)-3-(1H-1,2,4-triazol-1-YL)-1-adamantanecarboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-2,1,3-benzothiadiazol-4-yl-2-{4-[4-(benzyloxy)phenyl]-1-piperazinyl}acetamide](/img/structure/B4581526.png)

![1-ethyl-N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B4581535.png)

![2-acetyl-1'-ethyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4581546.png)

![N-[2-(butyrylamino)phenyl]-2-biphenylcarboxamide](/img/structure/B4581550.png)

![N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-(2-thienyl)-4-quinolinecarboxamide](/img/structure/B4581554.png)

![5-bromo-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B4581575.png)

![ethyl 2-[(4-tert-butylbenzoyl)(cyclopropyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4581583.png)

![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]thio}-N-phenylacetamide](/img/structure/B4581586.png)

![2-{[5-(5-bromo-2-hydroxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B4581605.png)

![2-methoxyethyl 4-[(2-thienylcarbonyl)amino]benzoate](/img/structure/B4581614.png)

![1-cyclopentyl-4-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B4581621.png)